molecular formula C17H19N5O3S B12252105 ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12252105
M. Wt: 373.4 g/mol
InChI Key: OVCJKHDCGUPTBO-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and various functional groups such as ethyl, methyl, and methylsulfanyl groups. The presence of these functional groups and rings makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles . The synthesis can be further refined using the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Chemical Reactions Analysis

Ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as 1-ethynyl-4-(methylsulfanyl)benzene and 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol . These compounds share some structural similarities, such as the presence of methylsulfanyl groups and heterocyclic rings, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a triazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 6-methyl-4-[1-(2-methylsulfanylphenyl)triazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19N5O3S/c1-4-25-16(23)14-10(2)18-17(24)19-15(14)11-9-22(21-20-11)12-7-5-6-8-13(12)26-3/h5-9,15H,4H2,1-3H3,(H2,18,19,24)

InChI Key

OVCJKHDCGUPTBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC=CC=C3SC)C

Origin of Product

United States

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